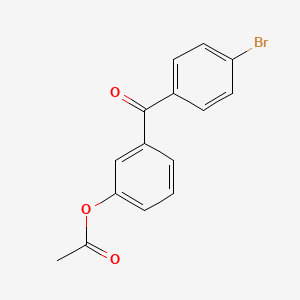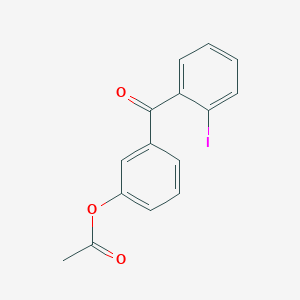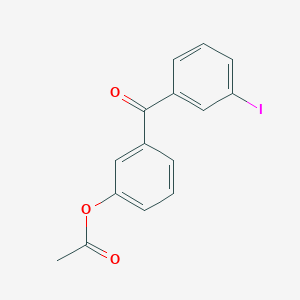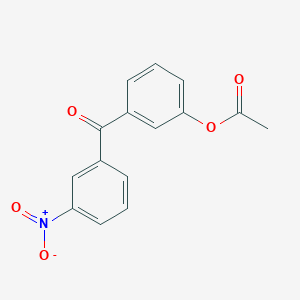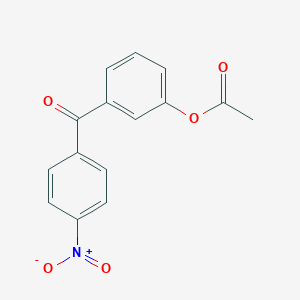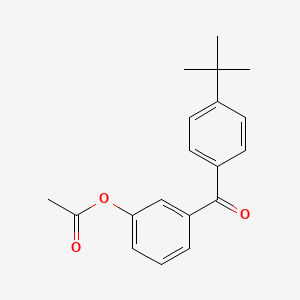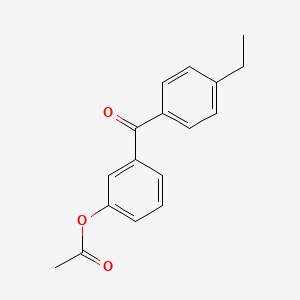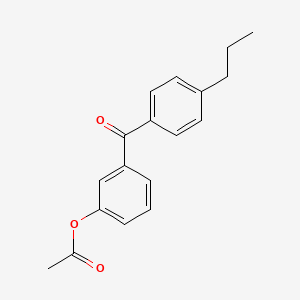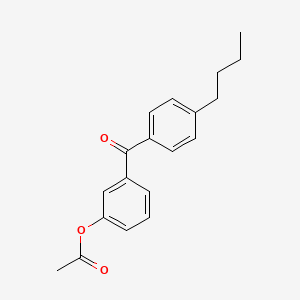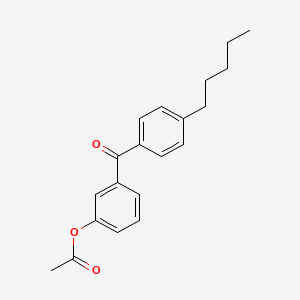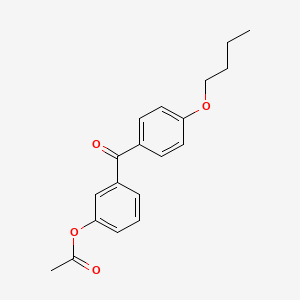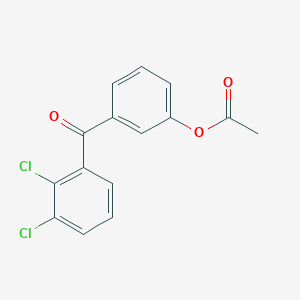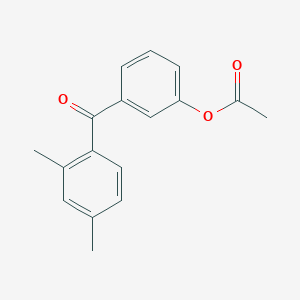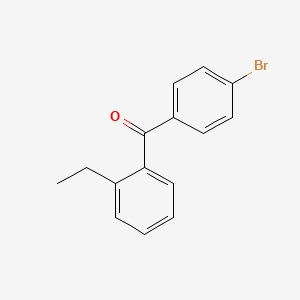
4-Brom-2'-Ethylbenzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2’-ethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the 4-position and an ethyl group is substituted at the 2’-position. This compound is used in various chemical syntheses and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2’-ethylbenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of probes and markers for biological studies. It can be incorporated into molecules that interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
Target of Action
Similar compounds, such as benzophenones, have been studied for their potential photochemical reactivity and photophysical properties .
Mode of Action
Benzophenones are known to undergo reactions such as friedel crafts acylation . They can also be involved in photochemical reactions, leading to changes in their molecular structure .
Biochemical Pathways
For instance, some benzophenones have shown potential in the development of new antibacterial agents .
Result of Action
Benzophenones and their derivatives have been studied for their potential antitumor activity .
Action Environment
The action environment of 4-Bromo-2’-ethylbenzophenone can be influenced by various factors. For example, the solvent used can affect the photochemical characteristics of related compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2’-ethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this method, 4-bromoacetophenone is reacted with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Another method involves the bromination of 2’-ethylbenzophenone. This can be achieved by reacting 2’-ethylbenzophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2’-ethylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall yield and purity of the product. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2’-ethylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Reduction Reactions: Sodium borohydride is used in protic solvents like ethanol or methanol, while lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate is used in aqueous or alkaline conditions, while chromium trioxide is used in acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-amino-2’-ethylbenzophenone, 4-thio-2’-ethylbenzophenone, and 4-alkoxy-2’-ethylbenzophenone.
Reduction Reactions: The major product is 4-bromo-2’-ethylbenzyl alcohol.
Oxidation Reactions: The major product is 4-bromo-2’-ethylbenzoic acid.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2’-ethylbenzophenone can be compared with other benzophenone derivatives:
4-Chloro-2’-ethylbenzophenone: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in electronegativity and size of the halogen atoms.
4-Methyl-2’-ethylbenzophenone: Contains a methyl group instead of bromine. It may have different chemical and physical properties, such as lower reactivity in substitution reactions.
4-Bromo-4’-methylbenzophenone: Has a bromine atom at the 4-position and a methyl group at the 4’-position. This compound may have different steric and electronic effects compared to 4-Bromo-2’-ethylbenzophenone.
The uniqueness of 4-Bromo-2’-ethylbenzophenone lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQYENXBVWYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
